Stereochemical Impact on Pepsin Inhibition: Boc-epi-statine (3R,4S) Exhibits Up to 1000-Fold Reduced Potency vs. Boc-statine (3S,4S)
Pepsin inhibitors containing the unnatural (3R,4S) isomer of statine—the core configuration of Boc-epi-statine—exhibit as much as a 1,000-fold decrease in inhibitory activity when compared to counterparts prepared from the naturally occurring (3S,4S) isomer (Boc-statine) [1]. This is a direct stereochemical effect arising from the altered spatial orientation of the C3 hydroxyl group, which disrupts the transition-state mimicry essential for tight-binding inhibition.
| Evidence Dimension | Relative inhibitory activity (fold-change) |
|---|---|
| Target Compound Data | 3R,4S statine-containing inhibitor: activity reduced by up to 1,000-fold |
| Comparator Or Baseline | 3S,4S statine-containing inhibitor (Boc-statine configuration): reference activity = 1.0 |
| Quantified Difference | Up to 1,000-fold reduction in potency |
| Conditions | Pepsin inhibition assay; comparative evaluation of statine isomers incorporated into pepstatin-like inhibitor scaffolds. |
Why This Matters
For users designing aspartic protease inhibitors where stereochemistry dictates binding affinity, this 1,000-fold differential necessitates using the correct diastereomer—Boc-epi-statine serves as the essential negative control or as a scaffold for contexts where reduced activity is required.
- [1] US Patent 4,650,897 (column 2, lines 2-9). View Source
